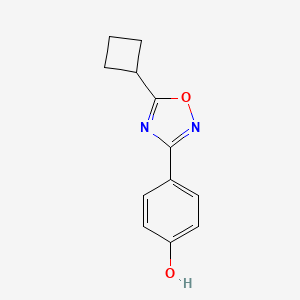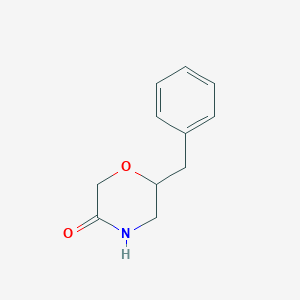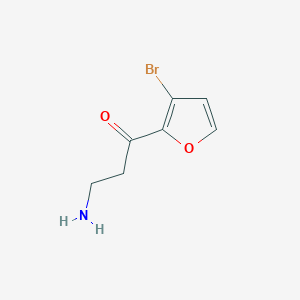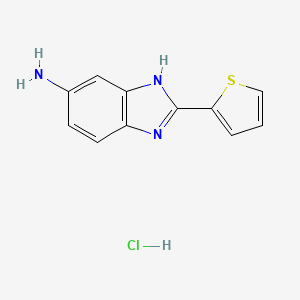
1-(2-Chloroethyl)-1-methylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethyl and a methyl group
准备方法
The synthesis of 1-(2-Chloroethyl)-1-methylcyclopropane typically involves the reaction of cyclopropane derivatives with chloroethylating agents. One common method includes the reaction of 1-methylcyclopropane with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(2-Chloroethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-methylcyclopropane.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, producing 1-(2-ethyl)-1-methylcyclopropane.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloroethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-1-methylcyclopropane involves its interaction with molecular targets, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This interaction can affect pathways involved in cell division and growth, making it a compound of interest in cancer research.
相似化合物的比较
1-(2-Chloroethyl)-1-methylcyclopropane can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound shares the chloroethyl group but differs in its overall structure and specific applications.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent, it also contains the chloroethyl group but has distinct pharmacological properties.
属性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |
InChI 键 |
NKCXSIPUUAIFKI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)




![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)



